2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine 2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548988-57-2
VCID: VC11840082
InChI: InChI=1S/C21H25N5O2/c1-25-13-17(12-24-25)16-10-22-21(23-11-16)28-18-4-6-26(7-5-18)20(27)19-9-14-2-3-15(19)8-14/h2-3,10-15,18-19H,4-9H2,1H3
SMILES: CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4CC5CC4C=C5
Molecular Formula: C21H25N5O2
Molecular Weight: 379.5 g/mol

2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

CAS No.: 2548988-57-2

Cat. No.: VC11840082

Molecular Formula: C21H25N5O2

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine - 2548988-57-2

Specification

CAS No. 2548988-57-2
Molecular Formula C21H25N5O2
Molecular Weight 379.5 g/mol
IUPAC Name 2-bicyclo[2.2.1]hept-5-enyl-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Standard InChI InChI=1S/C21H25N5O2/c1-25-13-17(12-24-25)16-10-22-21(23-11-16)28-18-4-6-26(7-5-18)20(27)19-9-14-2-3-15(19)8-14/h2-3,10-15,18-19H,4-9H2,1H3
Standard InChI Key YVAQXGPNEWILEZ-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4CC5CC4C=C5
Canonical SMILES CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4CC5CC4C=C5

Introduction

Molecular Description

The compound features a pyrimidine core substituted with:

  • A bicyclo[2.2.1]heptene moiety attached via a piperidine linker.

  • A pyrazole ring with a methyl substitution.

These structural elements suggest the compound may exhibit both rigidity (due to the bicyclic system) and flexibility (due to the piperidine linker), making it suitable for interactions with biological targets.

Synthesis Pathways

The synthesis of this compound likely involves multi-step organic reactions, combining heterocyclic chemistry and functional group transformations:

  • Pyrimidine Functionalization: The pyrimidine core is first functionalized with reactive groups to allow further substitution.

  • Bicyclo[2.2.1]heptene Introduction: The bicyclic ketone is introduced via an amide bond formation with piperidinyl intermediates.

  • Pyrazole Coupling: The pyrazole ring is added through condensation reactions involving hydrazines or related precursors.

Example Precursor Reactions

  • Piperidine derivatives such as N-Boc-piperidinyl compounds are commonly used as intermediates in similar syntheses .

  • β-Enamino diketones can be employed for selective pyrazole formation .

Potential Pharmacological Roles

The compound's heterocyclic structure suggests it may act as:

  • A kinase inhibitor, due to the pyrimidine core's ability to mimic ATP binding.

  • An anti-inflammatory or antiviral agent, leveraging the bicyclic ketone's rigidity for target specificity.

Structural Analogues

Similar compounds have been explored for:

  • HIV inhibitors .

  • Influenza polymerase targeting agents .

Biological Activity

While specific data on this compound's activity is unavailable, structural analogues have shown:

  • EC50_{50} values in the nanomolar range against viral targets .

  • High selectivity indices, indicating favorable therapeutic windows.

Crystallographic Insights

Compounds with similar bicyclic and heterocyclic features often exhibit well-defined binding pockets in protein-ligand complexes due to their rigid frameworks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator